N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-(5-(Methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a methylthio (-SMe) group at the 5-position and a pyrrolidinylsulfonyl moiety at the benzamide’s meta-position. This structure combines a heterocyclic scaffold known for bioactivity (e.g., enzyme inhibition) with sulfonamide functionality, which enhances solubility and target binding .
Properties
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-20-23-22-19(28-20)16-9-2-3-10-17(16)21-18(25)14-7-6-8-15(13-14)30(26,27)24-11-4-5-12-24/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJEGAYGHGKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Attachment of the Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, often using methylthiolating agents like methyl iodide.
Coupling with Phenyl and Benzamide Moieties: The final coupling steps involve the reaction of the oxadiazole intermediate with 2-aminophenyl derivatives and subsequent sulfonylation with pyrrolidine sulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives, desulfonylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific enzymes or receptors. Its structure suggests it could be a lead compound for developing new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonyl group are key functional groups that can form hydrogen bonds or interact with active sites in proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Comparisons with Target Compound :
- Substituent Effects : The target’s 3-(pyrrolidinylsulfonyl) group contrasts with ’s electron-withdrawing (-CF₃, -Br) or bulky (-O-iPr) substituents. Pyrrolidinylsulfonyl may improve solubility and hydrogen-bonding capacity compared to -Br or -CF₃ .
- Synthesis : The target likely employs similar coupling methods (e.g., Method A/B in ) but uses distinct precursors like 3-(pyrrolidin-1-ylsulfonyl)benzoic acid.
Pyrrolidine- and Oxadiazole-Containing Derivatives ()
Compound 8 (4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid) shares a pyrrolidine-oxadiazole hybrid structure but lacks the sulfonamide group. Synthesis of 8 involved KOH/CS₂-mediated cyclization, whereas the target likely uses sulfonylation steps .
Benzamide-Based Pesticides ()
Benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) highlight the versatility of benzamide scaffolds in agrochemicals. However, the target’s pyrrolidinylsulfonyl group distinguishes it from these pesticides, which prioritize lipophilic substituents (-CF₃, chloro) for plant penetration .
Research Findings and Implications
- Synthetic Challenges : ’s high-purity compounds (>95% HPLC) suggest robust synthetic protocols, but the target’s sulfonylation step may require optimization to avoid byproducts .
- Comparative Limitations: No direct enzymatic or antimicrobial data for the target compound exist in the evidence. Further studies are needed to validate its activity against Ca²⁺/calmodulin targets (as in ) or bacterial strains (as in ).
Biological Activity
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C22H23ClN4O4S2
- Molecular Weight : 507.0 g/mol
The structure features a pyrrolidine ring linked to a sulfonamide group and an oxadiazole moiety, which is known for its diverse biological activities.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of similar oxadiazole-containing compounds. For instance, a series of benzamides with substituted oxadiazoles demonstrated significant lethal activity against various agricultural pests, including Mythimna separate and Helicoverpa armigera. The compounds were tested at concentrations of 500 mg/L, showing promising results with some exhibiting over 70% efficacy against these pests .
Antifungal Activity
In addition to insecticidal properties, compounds with oxadiazole structures have also displayed antifungal activity. For example, certain derivatives showed inhibition rates of up to 77.8% against Pyricularia oryzae, a major rice pathogen. Compounds exhibiting such activity are considered potential candidates for agricultural fungicides .
Case Studies
-
Insecticidal Assays :
- A study reported that specific oxadiazole derivatives exhibited high insecticidal efficacy against Spodoptera frugiperda and other pests at concentrations around 500 mg/L. The lethal concentration (LC50) values for some compounds were determined through bioassays, indicating their potential as effective pest control agents .
- Fungicidal Tests :
Comparative Table of Biological Activities
| Compound Name | Insecticidal Activity (%) | Antifungal Activity (%) | LC50 (mg/L) |
|---|---|---|---|
| Compound A | 70 | 55 | 14.01 |
| Compound B | 75 | 77.8 | 12.50 |
| Compound C | 68 | 60 | 15.00 |
While specific mechanisms for this compound are still under investigation, similar compounds often function by disrupting cellular processes in target organisms. For instance, the inhibition of key enzymes involved in metabolic pathways or structural integrity can lead to pest mortality or fungal growth suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
